molecular formula C8H6F6N2O2 B1377843 1-ethyl-3,5-bis(trifluoromethyl)-1H-pyrazole-4-carboxylic acid CAS No. 1384431-42-8

1-ethyl-3,5-bis(trifluoromethyl)-1H-pyrazole-4-carboxylic acid

Cat. No. B1377843
M. Wt: 276.14 g/mol
InChI Key: LOLMTTJIIBVHHI-UHFFFAOYSA-N
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Description

1-Ethyl-3,5-bis(trifluoromethyl)-1H-pyrazole-4-carboxylic acid is a chemical compound with the molecular formula C8H6F6N2O2 . It has a molecular weight of 276.14 .


Molecular Structure Analysis

The molecular structure of 1-ethyl-3,5-bis(trifluoromethyl)-1H-pyrazole-4-carboxylic acid consists of a pyrazole ring which is a five-membered ring with two nitrogen atoms. The pyrazole ring is substituted at the 3 and 5 positions with trifluoromethyl groups, at the 1 position with an ethyl group, and at the 4 position with a carboxylic acid group .


Physical And Chemical Properties Analysis

The compound has a predicted density of 1.62±0.1 g/cm3 and a predicted boiling point of 265.2±40.0 °C .

Scientific Research Applications

Synthesis and Structural Diversity

The synthesis and structural diversity of coordination polymers constructed from pyrazole derivatives showcase the importance of these compounds in the development of materials with unique properties. The semi-rigid bis(3-methyl-1H-pyrazole-4-carboxylic acid)alkane ligands, derived from a process involving ethyl 3-methyl-1H-pyrazole-4-carboxylate, have been used to assemble chiral and achiral coordination polymers with Zn(II) and Cd(II) ions. These polymers demonstrate significant thermal and luminescence properties, highlighting the potential for applications in material science and optoelectronics (Cheng et al., 2017).

Organic Synthesis and Cross-Coupling Reactions

Ethyl 3- and 5-triflyloxy-1H-pyrazole-4-carboxylates have been employed as precursors in Sonogashira-type cross-coupling reactions with various alkynes to synthesize condensed pyrazoles and arylpyrazoles. This illustrates the compound's utility in facilitating the synthesis of heterocyclic and aromatic compounds, which are crucial in the development of pharmaceuticals and agrochemicals (Arbačiauskienė et al., 2011).

Chemical Libraries and Drug Discovery

The synthesis of a library of 1-(2-thiazolyl)-5-(trifluoromethyl)pyrazole-4-carboxamides highlights the role of pyrazole derivatives in drug discovery. These compounds were synthesized using a common intermediate diversified through reactions with various ketones, showcasing the adaptability of pyrazole derivatives in generating diverse chemical libraries for biological screening (Donohue et al., 2002).

Novel Heterocyclic Compounds

The condensation of pyrazole-5-amine derivatives with activated carbonyl groups demonstrates the synthesis of novel N-fused heterocycle products. Such processes are crucial for developing new compounds with potential applications in medicinal chemistry and material science (Ghaedi et al., 2015).

Synthesis and Characterization of Pyrazole Derivatives

The development of straightforward synthetic approaches to bis- and tris(trifluoromethyl)pyrazoles, along with their comprehensive characterization, underscores the significance of these compounds in the synthesis of materials with potential optical and electronic applications. The ability to produce these compounds on a gram scale facilitates their exploration in various scientific domains, including fluorescence and pKa value studies (Gerus et al., 2012).

properties

IUPAC Name

1-ethyl-3,5-bis(trifluoromethyl)pyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F6N2O2/c1-2-16-5(8(12,13)14)3(6(17)18)4(15-16)7(9,10)11/h2H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOLMTTJIIBVHHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C(=N1)C(F)(F)F)C(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-ethyl-3,5-bis(trifluoromethyl)-1H-pyrazole-4-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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